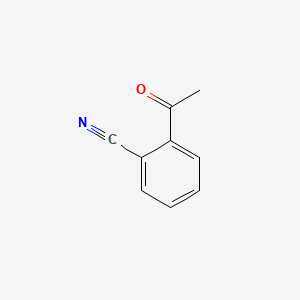

2-Acetylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSGWJQJDLCCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919993 | |

| Record name | 2-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91054-33-0 | |

| Record name | 2-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H and 13C NMR spectral data of 2-acetylbenzonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Acetylbenzonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, chemists, and drug development professionals who rely on precise structural elucidation to advance their work. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a key aromatic building block in synthetic organic chemistry. Its bifunctional nature, featuring both a nitrile (-CN) and an acetyl (-COCH₃) group in an ortho-substitution pattern, makes it a valuable precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Accurate structural verification of this compound is paramount, and NMR spectroscopy serves as the definitive tool for this purpose. This guide details the precise assignment of its proton (¹H) and carbon-13 (¹³C) signals, explaining the electronic and structural factors that govern the observed chemical shifts and coupling patterns.

Molecular Structure and Predicted Spectral Features

The structure of this compound presents a unique electronic environment. Both the acetyl and cyano groups are electron-withdrawing, which significantly influences the electron density of the aromatic ring. This effect, known as deshielding, causes the aromatic protons and carbons to resonate at a lower field (higher ppm) than those in unsubstituted benzene.

Based on the structure, we anticipate:

-

For ¹H NMR: Four distinct signals in the aromatic region, each integrating to one proton, and one singlet in the aliphatic region, integrating to three protons (the acetyl methyl group). The aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

-

For ¹³C NMR: Nine distinct signals. Four corresponding to the quaternary carbons (including the acetyl carbonyl, cyano, and the two ring carbons they are attached to) and four for the protonated aromatic carbons (CH). One signal is expected for the methyl carbon of the acetyl group.

Experimental Protocol: Acquiring High-Resolution NMR Data

The following protocol outlines a standard procedure for preparing a sample of this compound and acquiring high-resolution NMR data. This self-validating workflow ensures data quality and reproducibility.

Step 1: Sample Preparation

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The choice of solvent is critical as its signal should not overlap with analyte signals. CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shift scale.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Step 2: NMR Data Acquisition

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity, which is essential for achieving high resolution and sharp peaks.

-

Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon.

The diagram below illustrates the general workflow for NMR analysis.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in CDCl₃ at 300 MHz, shows distinct signals that can be unequivocally assigned. The electron-withdrawing acetyl and cyano groups cause all aromatic protons to resonate downfield (higher ppm).

-

δ 7.94 (d, 1H, J = 7.7 Hz): This signal corresponds to the proton at position 6 (H6). It appears as a doublet due to coupling with its single neighbor, H5. Its significant downfield shift is attributed to the anisotropic effect of the nearby carbonyl group.

-

δ 7.78 (d, 1H, J = 7.7 Hz): This doublet is assigned to the proton at position 3 (H3). It is deshielded by the adjacent cyano group and couples only with H4.

-

δ 7.70 (t, 1H, J = 7.7 Hz): This signal, a triplet, is assigned to the proton at position 4 (H4). It is coupled to two neighboring protons (H3 and H5), resulting in a triplet pattern (or more accurately, a triplet of doublets that appears as a triplet).

-

δ 7.60 (t, 1H, J = 7.7 Hz): The proton at position 5 (H5) gives rise to this triplet. It is coupled to H4 and H6.

-

δ 2.68 (s, 3H): This sharp singlet corresponds to the three equivalent protons of the acetyl methyl group (-COCH₃). It is a singlet because there are no adjacent protons for it to couple with.

The diagram below illustrates the electronic influences on the proton chemical shifts.

Technical Profile: 2-Acetylbenzonitrile (CAS 91054-33-0)

The following technical guide details the physicochemical properties, synthetic applications, and supply chain intelligence for 2-Acetylbenzonitrile (CAS 91054-33-0) .

A Bifunctional Scaffold for N-Heterocycle Synthesis[1][2][3]

Executive Summary

This compound (CAS 91054-33-0) is a critical ortho-substituted bifunctional building block used primarily in the synthesis of fused nitrogen heterocycles. Its structure—featuring an electrophilic nitrile group ortho to a reactive acetyl moiety—makes it a "linchpin" intermediate for constructing isoquinolines , phthalazines , and isoindolinones . These pharmacophores are ubiquitous in oncology (e.g., PARP inhibitors) and CNS drug discovery.

This guide provides a validated technical overview, including physicochemical characterization, a divergent synthesis map, and a field-tested experimental protocol for its application.

Chemical & Physical Characterization[3][4][5][6]

The compound presents as a low-melting solid.[1] Handling requires standard precautions for organic irritants.

Table 1: Physicochemical Properties

| Property | Data | Notes |

| CAS Number | 91054-33-0 | |

| Chemical Name | This compound | Synonyms: o-Cyanoacetophenone, 2-Acetylbenzenecarbonitrile |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol | |

| Appearance | Off-white to light yellow solid | Crystalline powder |

| Melting Point | 46–48 °C | Low melting point requires cool storage to prevent caking |

| Boiling Point | ~285 °C (760 mmHg) | 148 °C at 12 mmHg |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |

| Purity Standard | ≥97% (HPLC/NMR) | Industrial standard for synthesis |

| Storage | Inert atmosphere, Room Temp | Hygroscopic; store under Nitrogen/Argon |

Synthetic Mechanism & Biological Context[1][3][10][11][12][13]

The "Ortho-Effect" in Heterocycle Construction

The utility of CAS 91054-33-0 lies in the proximity of the cyano (-CN) and acetyl (-COCH₃) groups. This geometry facilitates intramolecular cyclization upon nucleophilic attack.

-

Isoindolinone Formation: Reaction with primary amines often proceeds via a tandem addition/Dimroth rearrangement sequence.

-

Phthalazine Synthesis: Condensation with hydrazine leads to 1-methylphthalazine derivatives, a scaffold found in antihypertensive agents (e.g., Hydralazine analogs).

-

Isoquinoline Synthesis: Reaction with organometallics or specific methylene-active compounds yields isoquinolines.[2]

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the core reaction pathways originating from this compound.

Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold for pharmacophore generation.

Experimental Protocol: Synthesis of Isoindolinone Derivatives

Context: This protocol describes the conversion of this compound into a substituted isoindolinone, a common workflow in medicinal chemistry for creating library diversity.

Safety: Perform all steps in a fume hood. CAS 91054-33-0 is an irritant (H315, H319, H335).[3]

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Primary Amine (e.g., Benzylamine, 1.2 equiv)

-

Catalyst: Potassium Carbonate (K₂CO₃, 1.0 equiv)[4]

-

Solvent: Anhydrous Acetonitrile (MeCN)

Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (137 mg, ~1 mmol) in anhydrous MeCN (3.0 mL).

-

Addition: Add K₂CO₃ (138 mg, 1 mmol) followed by the Primary Amine (1.2 mmol).

-

Reaction: Heat the mixture to 50 °C in an oil bath. Stir vigorously for 24 hours . Monitor consumption of the nitrile starting material via TLC (Mobile phase: Hexane/EtOAc 80:20).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with Dichloromethane (DCM, 10 mL).

-

Filter off the inorganic solids (K₂CO₃).

-

Concentrate the filtrate under reduced pressure to obtain the crude solid.[5]

-

-

Purification: Purify via silica gel flash chromatography.

-

Eluent: Gradient of Hexane/Ethyl Acetate (Start 90:10 → End 70:30).

-

Yield Expectations: 60–90% depending on amine sterics.

-

Validation Check: The product should show the disappearance of the nitrile peak (~2220 cm⁻¹) in IR and the appearance of an amide carbonyl stretch (~1680 cm⁻¹).

Supply Chain & Sourcing

Due to its specific use in R&D, this compound is typically stocked by specialized building block vendors rather than bulk commodity suppliers.

Validated Suppliers

| Supplier | Catalog No. | Pack Sizes | Region |

| Sigma-Aldrich (Merck) | 91054-33-0 | 1g, 5g | Global |

| ChemScene | CS-W005120 | 100mg - 10g | USA/China |

| Apollo Scientific | OR301156 | 1g, 5g, 10g | UK/Europe |

| BLD Pharm | BD162832 | 1g - 100g | Global |

| Angene Chemical | AG00GRNN | 100mg - 25g | Asia/Global |

Procurement Tip: Ensure the Certificate of Analysis (CoA) confirms NMR purity ≥98% , as isomeric impurities (e.g., 3-acetyl or 4-acetyl analogs) can severely impact cyclization yields.

Safety & Compliance (GHS)

Signal Word: WARNING

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling: Wear nitrile gloves and safety goggles. Avoid dust formation. In case of contact, wash immediately with soap and water.

References

-

PubChem. Compound Summary for CAS 91054-33-0 (this compound). National Library of Medicine.[3] [Link]

-

ResearchGate. Synthesis of 2-acetylbenzonitriles and reactivity in tandem reactions. (Discusses Isoindolinone pathways). [Link]

Sources

- 1. mlsu.ac.in [mlsu.ac.in]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | C9H7NO | CID 2763539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

2-Acetylbenzonitrile: A Technical Guide to a Versatile Bifunctional Building Block in Modern Organic Synthesis

Abstract: 2-Acetylbenzonitrile stands as a cornerstone scaffold in synthetic organic chemistry, prized for its unique bifunctional nature. The strategic ortho-positioning of a nucleophilic acetyl group and an electrophilic nitrile moiety within a stable aromatic framework provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of this compound, covering its fundamental properties, core reactivity, and extensive applications in the synthesis of diverse heterocyclic systems critical to pharmaceutical and materials science. We will delve into key synthetic transformations, provide validated experimental protocols, and present a forward-looking perspective on the evolving role of this essential building block.

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis, building blocks possessing multiple, orthogonally reactive functional groups are of paramount importance. This compound (also known as 2'-cyanoacetophenone) exemplifies this principle.[1][2] Its structure, featuring a ketone and a nitrile group, allows for a diverse range of chemical transformations.[1][3] The cyano group, with its strong electron-withdrawing nature and metabolic stability, is a prevalent functional group in numerous pharmaceuticals, including anti-HIV, anti-gout, and anti-tumor agents.[1] Furthermore, the nitrile can be transformed into other critical functionalities like carboxylic acids, amines, and tetrazoles, broadening its synthetic utility.[1]

The true power of this compound lies in the synergistic reactivity between its two functional groups. This enables the execution of elegant tandem or domino reactions, where complex heterocyclic cores can be assembled in a single, highly efficient step. This guide will illuminate the chemical logic behind these transformations, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile molecule in their synthetic programs.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical properties is crucial for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 91054-33-0 | [1][2][4][5] |

| Molecular Formula | C₉H₇NO | [1][4][5] |

| Molecular Weight | 145.16 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 46-48 °C | [1] |

| Boiling Point | ~264 °C (rough estimate) | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | |

| Storage | Inert atmosphere, Room Temperature | [1] |

Safety Note: this compound is harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][4] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides context for its purity and potential byproducts. A common and convenient laboratory-scale synthesis involves the oxidation of the corresponding 2-ethylbenzonitrile. This can be achieved through a one-pot procedure that combines radical bromination followed by hydrolysis.[6]

The Duality of Reactivity: A Strategic Overview

The synthetic versatility of this compound stems from the distinct yet cooperative reactivity of its acetyl and nitrile groups.

-

The Acetyl Group (Ketone): The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The adjacent methyl group possesses acidic α-protons, allowing for enolate formation under basic conditions. This enables participation in classic carbonyl chemistry, such as aldol condensations, Knoevenagel reactions, and related transformations.

-

The Nitrile Group (Cyano): The carbon atom of the nitrile group is electrophilic. It can be attacked by strong nucleophiles, leading to the formation of imines or undergoing hydrolysis to amides and carboxylic acids. Crucially, in many cyclization reactions, it acts as an "electrophilic trap," capturing a nucleophile generated elsewhere in an intermediate.

The interplay between these two sites is the key to its utility, as illustrated in the diagram below.

Caption: Dual reactivity pathways of this compound.

Applications in Heterocyclic Synthesis

The construction of nitrogen- and oxygen-containing heterocycles is a central theme in medicinal chemistry. This compound is a premier starting material for several important classes of these compounds.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful reaction for constructing the quinoline scaffold.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (like the acetyl group in this compound).[8][9] While the classic Friedländer reaction uses a 2-aminoaryl ketone, modifications allow for the use of precursors that generate this functionality in situ.

The general mechanism, when reacting with another ketone, typically proceeds via an initial aldol condensation, followed by a cyclizing imine formation and subsequent dehydration to form the aromatic quinoline ring.[7][9]

Caption: General workflow of the base-catalyzed Friedländer synthesis.

Synthesis of Quinazolines and Quinazolinones

Quinazolines are another privileged heterocyclic motif found in numerous bioactive compounds, including several approved anticancer drugs.[10][11][12] this compound can serve as a precursor to 2-aminobenzophenones, which are common starting materials for quinazoline synthesis. For instance, reacting 2-aminobenzophenones with nitriles under Lewis acid catalysis (e.g., TMSOTf) can yield 2,4-disubstituted quinazolines.[11]

Alternatively, 2-aminobenzonitriles (which can be derived from this compound) can react with N-benzyl cyanamides in the presence of acid to produce 2-amino-4-iminoquinazolines.[13]

Synthesis of Isoindolinones

Isoindolinones are core structures in a variety of pharmacologically active molecules. This compound has been shown to be an excellent substrate for the synthesis of 3,3-disubstituted isoindolinones. Under mild basic conditions (e.g., K₂CO₃), it reacts with a wide range of carbon and hetero-nucleophiles.[6] The reaction proceeds through a tandem process involving an initial nucleophilic addition to the ketone, followed by a Dimroth-type rearrangement where the nitrogen of the nitrile group attacks the newly formed tertiary alcohol, leading to the isoindolinone product in high yields.[6]

Detailed Experimental Protocols

To translate theory into practice, this section provides a representative, validated protocol.

Protocol 1: Synthesis of 3-Hydroxy-3-methylisoindolin-1-one from this compound

This protocol is adapted from a procedure demonstrating the tandem addition and Dimroth-type rearrangement.[6]

Objective: To synthesize 3-hydroxy-3-methylisoindolin-1-one via a base-catalyzed intramolecular cyclization of this compound in the presence of water.

Materials:

-

This compound (1.0 mmol, 145.16 mg)

-

Potassium hydroxide (KOH) (catalytic amount, ~0.1 mmol, 5.6 mg)

-

Tetrahydrofuran (THF), reagent grade (5 mL)

-

Water (H₂O), deionized (1.0 mmol, 18 µL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (145.16 mg, 1.0 mmol).

-

Dissolve the starting material in THF (5 mL).

-

Add water (18 µL, 1.0 mmol) to the solution.

-

Add a catalytic amount of potassium hydroxide (5.6 mg, 0.1 mmol).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system. The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-hydroxy-3-methylisoindolin-1-one.

Expected Outcome: The reaction typically provides the desired product in high yield (>90%) as a white solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and powerful building block in organic synthesis. Its ability to participate in a wide array of transformations, particularly those leading to medicinally relevant heterocyclic cores like quinolines and isoindolinones, ensures its continued relevance.[6][7][14] The future of this compound chemistry will likely involve its application in novel multicomponent reactions, the development of asymmetric catalytic transformations to access chiral products, and its incorporation into automated synthesis platforms for rapid library generation in drug discovery. As chemists continue to seek efficiency and elegance in synthesis, the strategic bifunctionality of this compound will undoubtedly inspire new and innovative molecular constructions.

References

-

Donati, D., et al. (2014). Synthesis of 2-acetylbenzonitriles and reactivity in tandem reactions with carbon- and hetero-nucleophiles: easy access to 3,3-disubstituted isoindolinones. RSC Advances, 4(65), 34547-34557. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Zhang, X., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 189. Available at: [Link]

-

Chen, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(21), 7243. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

Al-dujaili, L. H., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3205. Available at: [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Available at: [Link]

-

Xu, L-F., & Zheng, T-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H7NO). Retrieved from [Link]

- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

Sources

- 1. chembk.com [chembk.com]

- 2. 91054-33-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 5-Acetyl-2-hydroxybenzonitrile | 39055-82-8 | Benchchem [benchchem.com]

- 4. This compound | C9H7NO | CID 2763539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 91054-33-0 | 2-Acetyl-benzonitrile - Synblock [synblock.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Versatile Hub of Chemical Innovation: An In-depth Technical Guide to 2-Acetylbenzonitrile

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of 2-acetylbenzonitrile, a pivotal scaffold in modern chemical exploration.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, a seemingly unassuming aromatic ketone, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique bifunctional nature, featuring a reactive acetyl group ortho to an electrophilic nitrile moiety, unlocks a vast and diverse chemical space. This guide provides a comprehensive exploration of this compound, from its fundamental properties and synthesis to its rich and varied reactivity, culminating in its applications as a precursor to a range of functional molecules, particularly in the realm of medicinal chemistry. For researchers and drug development professionals, understanding the nuances of this versatile building block is paramount to unlocking novel molecular architectures with significant biological potential.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is the bedrock of successful and safe experimentation.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| CAS Number | 91054-33-0 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 46-49 °C |

| Boiling Point | 285.1 °C at 760 mmHg |

| Purity | Typically >97% |

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] It can cause skin and serious eye irritation, as well as respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Scaffold: Establishing the Foundation

The accessibility of this compound is a key factor in its widespread utility. Several synthetic strategies have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Oxidation of 2-Ethylbenzonitrile

A common and efficient laboratory-scale synthesis involves the oxidation of the corresponding 2-ethylbenzonitrile. This transformation can be achieved through a one-pot procedure that combines radical bromination followed by hydrolysis.

Friedel-Crafts Acylation of Benzonitrile

Another classical approach is the Friedel-Crafts acylation of benzonitrile.[5][6][7][8][9] This electrophilic aromatic substitution reaction introduces the acetyl group onto the benzene ring. However, the directing effects of the nitrile group must be considered, as it is a meta-directing deactivator. This can lead to challenges in achieving the desired ortho-substitution and may necessitate the use of specific catalysts or reaction conditions to favor the formation of this compound.

Palladium-Catalyzed Approaches

Modern cross-coupling methodologies offer alternative routes to this compound. For instance, palladium-catalyzed reactions can be employed to couple a suitable acetyl-containing building block with an ortho-functionalized benzonitrile derivative.[10][11][12] These methods often provide high yields and functional group tolerance, making them attractive for the synthesis of complex derivatives.

The Heart of Versatility: Exploring the Reactivity of this compound

The true value of this compound lies in the differential reactivity of its two functional groups, which can be selectively targeted or engaged in tandem to construct a remarkable array of molecular architectures.

Reactions at the Acetyl Group

The acetyl moiety provides a rich playground for chemical transformations.

The α-protons of the acetyl group are acidic and can be readily substituted with halogens (Cl, Br, I) under both acidic and basic conditions.[13] This reaction proceeds through an enol or enolate intermediate and provides a versatile handle for further functionalization, such as the introduction of nucleophiles or the formation of α,β-unsaturated systems.

The enolizable nature of the acetyl group allows for its participation in aldol condensation reactions.[7][14][15][16] By reacting this compound with an aldehyde or another ketone in the presence of an acid or base catalyst, new carbon-carbon bonds can be formed, leading to β-hydroxy ketones or, after dehydration, α,β-unsaturated ketones. This provides a powerful tool for extending the carbon framework of the molecule.

The acetyl group can be converted to an ester through the Baeyer-Villiger oxidation.[17][18][19][20] This reaction, typically employing a peroxyacid, involves the insertion of an oxygen atom between the carbonyl carbon and the methyl group. This transformation opens up avenues to a different class of derivatives with altered electronic and steric properties.

Reactions Involving the Nitrile Group and Tandem Cyclizations

The ortho-positioning of the acetyl and nitrile groups is the key to the most powerful application of this compound: the synthesis of heterocyclic compounds through intramolecular reactions.

A particularly well-documented and impactful application of this compound is its reaction with nucleophiles to form 3,3-disubstituted isoindolinones. This tandem process involves an initial nucleophilic addition to the ketone, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group.[17] This powerful transformation provides access to a privileged scaffold in medicinal chemistry.

Experimental Protocol: Synthesis of 3-Hydroxy-3-methylisoindolin-1-one

-

Materials: this compound, potassium hydroxide (KOH), water, and a suitable solvent (e.g., tert-butanol).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of potassium hydroxide.

-

Add a stoichiometric amount of water.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxy-3-methylisoindolin-1-one.

-

The versatile functionality of this compound also allows for its use as a precursor in the synthesis of other important heterocyclic systems, such as quinolines and quinazolines.[14][16][21][22][23] These reactions often involve condensation with amines or other nitrogen-containing reagents, followed by cyclization and aromatization steps. For instance, reaction with an appropriate amine can lead to an enamine intermediate, which can then cyclize onto the nitrile to form a dihydropyridine ring, a key step in the synthesis of certain quinoline derivatives.

The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, typically involves a ketone, an activated nitrile, and elemental sulfur.[20][24][25][26][27] this compound, with its ketone functionality, can potentially serve as the ketone component in this reaction, leading to the formation of thiophene derivatives fused to the benzene ring.

Characterization of this compound

Accurate characterization is crucial for confirming the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound [2][28]

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and a singlet for the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, the carbonyl carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2220-2260 cm⁻¹) and the C=O stretch (around 1680-1700 cm⁻¹).[29][30] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (145.16 g/mol ) and characteristic fragmentation patterns.[1][2][31] |

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound translates into a wide range of applications, particularly in the synthesis of biologically active molecules and functional materials.

Precursor to Bioactive Heterocycles

As highlighted, this compound is a key starting material for the synthesis of isoindolinones, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[15][19][32] The ability to readily introduce diverse substituents at the 3-position of the isoindolinone ring through the tandem reaction with various nucleophiles makes this compound an invaluable tool in medicinal chemistry for the generation of compound libraries for high-throughput screening.

Building Block for Functional Materials

The benzonitrile moiety is a common component in liquid crystals and other functional organic materials.[33] The ability to introduce an acetyl group and subsequently elaborate it into more complex structures provides a means to fine-tune the electronic and physical properties of these materials.

Future Perspectives

The exploration of the chemical space around this compound is far from complete. The development of new catalytic systems for its synthesis and functionalization will undoubtedly lead to even more efficient and sustainable routes to novel molecules. Furthermore, the application of this versatile building block in emerging fields such as chemical biology and materials science is an exciting area for future research. As our understanding of the relationship between molecular structure and function deepens, the importance of foundational scaffolds like this compound will only continue to grow.

Visualizing Key Transformations

References

-

This compound (C9H7NO). PubChemLite. [Link]

-

This compound | C9H7NO | CID 2763539. PubChem. [Link]

-

3-Acetylbenzonitrile | C9H7NO | CID 80222. PubChem. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. National Institutes of Health. [Link]

-

Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. ResearchGate. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones. RSC Publishing. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

(PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. ResearchGate. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health. [Link]

-

Palladium-Catalyzed Decomposition of Azide : Formation of Benzonitrile from Benzyl Azide. Kyoto University Research Information Repository. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Institutes of Health. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. Anbar Journal of Agricultural Sciences. [Link]

-

Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3. ResearchGate. [Link]

-

Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers. [Link]

-

Benzonitrile Derivatives. Cefa-Cilinas Biotics Pvt. Ltd. [Link]

-

Palladium used As A Catalyst: A Review. American Journal of Pharmacy and Health Research. [Link]

-

friedel-crafts acylation of benzene. Chemguide. [Link]

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Taylor & Francis Online. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. MDPI. [Link]

-

Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. National Institutes of Health. [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. PubMed. [Link]

Sources

- 1. PubChemLite - this compound (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H7NO | CID 2763539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 91054-33-0 | 2-Acetyl-benzonitrile - Synblock [synblock.com]

- 4. 91054-33-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. ajphr.com [ajphr.com]

- 13. 2-Acetylbenzoic acid(577-56-0) IR Spectrum [chemicalbook.com]

- 14. Quinazoline synthesis [organic-chemistry.org]

- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Acetylbenzonitrile(1443-80-7) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 23. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. derpharmachemica.com [derpharmachemica.com]

- 28. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. preprints.org [preprints.org]

- 33. Benzonitrile Derivatives Exporter,Manufacturer,Supplier,Maharashtra [cefacilinasbiotics.com]

Methodological & Application

using 2-acetylbenzonitrile in the synthesis of quinazolines

Application Note: Strategic Utilization of 2-Acetylbenzonitrile in Quinazoline Synthesis

Executive Summary

This guide details the operational protocols for utilizing This compound (also known as o-cyanoacetophenone) as a bifunctional linchpin in the synthesis of quinazolines. Unlike the more common 2-aminobenzonitrile precursor, which typically yields 4-amino or 4-oxo derivatives, this compound provides direct, atom-economical access to 4-methylquinazolines . This structural motif is critical in kinase inhibitor discovery (e.g., EGFR inhibitors) where the C4-position requires carbon-based substitution rather than heteroatom linkage.

Strategic Rationale & Mechanistic Insight

The Bifunctional Advantage

This compound possesses two electrophilic centers in an ortho relationship:

-

The Ketone (C=O): A hard electrophile susceptible to initial nucleophilic attack by amines.

-

The Nitrile (CN): A latent electrophile that facilitates cyclization after the initial condensation event.

This dual reactivity allows for "one-pot" cascade reactions with N-C-N dinucleophiles (amidines, guanidines, urea) or simple nitrogen sources (ammonia), eliminating the need for external oxidants often required when using 2-aminobenzyl alcohol precursors.

Mechanistic Pathway

The synthesis generally proceeds via a Nucleophilic Addition-Cyclization-Dehydration sequence. The order of attack is solvent- and pH-dependent, but the thermodynamic trap is the aromatized pyrimidine ring of the quinazoline core.

Figure 1: General mechanistic flow for the condensation of this compound with N-nucleophiles.

Experimental Protocols

Protocol A: Synthesis of 4-Methylquinazoline (The Baseline)

Target: The parent scaffold. Reagent: Ammonium Acetate.[1][2][3]

Context: This reaction converts the ketone to an imine, which then attacks the nitrile. Ammonium acetate serves as both the nitrogen source and a mild acid catalyst to activate the nitrile.

Materials:

-

This compound (1.0 equiv)

-

Ammonium Acetate (5.0 - 10.0 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Dissolution: In a pressure tube or sealed vial, dissolve this compound (1.0 mmol) in MeOH (3 mL).

-

Reagent Addition: Add Ammonium Acetate (5.0 mmol). Note: Excess is required to drive the equilibrium toward the imine.

-

Thermal Activation: Seal the vessel and heat to 100°C for 12–16 hours.

-

Why Sealed? Ammonia gas is generated in situ. Sealing prevents loss of the reagent and maintains stoichiometry.

-

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in DCM/Water. Extract the aqueous layer with DCM (3x). Dry combined organics over Na₂SO₄.

-

Isolation: Flash column chromatography (EtOAc/Hexane gradient) typically yields the product as a low-melting solid or oil.

Key Data Points:

| Parameter | Specification |

|---|---|

| Typical Yield | 75–85% |

| Reaction Time | 12–16 h |

| Critical Impurity | 2-Acetylbenzamide (Hydrolysis product of nitrile) |

Protocol B: Synthesis of 2-Aryl-4-Methylquinazolines

Target: 2,4-Disubstituted libraries. Reagent: Aryl Amidines (e.g., Benzamidine Hydrochloride).

Context: This protocol introduces diversity at the C2 position. The use of a base is critical to liberate the free amidine from its hydrochloride salt.

Materials:

-

This compound (1.0 equiv)

-

Benzamidine HCl (1.2 equiv)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: DMF or DMSO (High boiling point polar aprotic)

Step-by-Step Methodology:

-

Preparation: To a reaction flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Benzamidine HCl (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Solvation: Add DMF (4 mL). Note: DMSO can be used for higher temperatures, but DMF is easier to remove during work-up.

-

Reaction: Heat the mixture to 110°C under an inert atmosphere (N₂ or Ar) for 8–12 hours.

-

Monitoring: Monitor by TLC. The disappearance of the nitrile stretch (2220 cm⁻¹) in IR is a good off-line check if available.

-

-

Quench: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.

-

Isolation:

Validation Criteria:

-

¹H NMR: Look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of the aromatic quinazoline methyl singlet (~2.9 ppm, deshielded by the ring).

Protocol C: Copper-Catalyzed Oxidative Synthesis (Advanced)

Target: Accessing quinazolines from this compound and Benzylamines. Note: While less direct than using amidines, this method allows the use of abundant benzylamines as the C2-N3 fragment source.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine derivative (1.2 equiv)

-

Catalyst: CuCl₂ or Cu(OAc)₂ (10–20 mol%)

-

Oxidant: TBHP (tert-Butyl hydroperoxide) or O₂ balloon.

-

Solvent: Chlorobenzene or Toluene.

Workflow:

-

Oxidative Amination: The benzylamine is oxidized in situ to the imine/nitrile species or activates the C-H bond.

-

Condensation: The activated amine species attacks the ketone of the this compound.

-

Cyclization: Copper facilitates the intramolecular attack on the nitrile.

Caution: This route is sensitive to steric bulk on the benzylamine. Electron-rich benzylamines perform better.

Troubleshooting & Optimization Matrix

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Hydrolysis | Formation of Amide (M+18 peak) | Wet solvent or unsealed vessel allowing moisture ingress. | Use anhydrous solvents; add molecular sieves (3Å or 4Å) to the reaction. |

| Incomplete Conversion | Starting material remains after 24h | Nitrile activation is too slow. | Switch solvent to 2-Methoxyethanol (higher temp) or add Lewis Acid (ZnCl₂ 10 mol%). |

| Dimerization | Complex mixture/High MW impurities | Aldol condensation of the ketone side chain. | Lower the concentration of this compound; add the base slowly. |

Decision Tree for Protocol Selection

Figure 2: Selection guide for synthetic routes based on target substitution.

References

-

Direct Synthesis of Quinazolines from this compound

- Synthesis of 4-methylquinazolines via ammonia cycliz

-

Source: (General reference for heterocyclic cyclizations of o-acylbenzonitriles).

-

Copper-Catalyzed Approaches

-

Amidine Coupling Reactions

- Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone deriv

-

Source:

-

Urea Cyclization Mechanisms

- Mechanistic studies in the chemistry of urea and carbonyl condens

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines via Carbon-Carbon Bond Cleavage Using Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

The Strategic Utility of 2-Acetylbenzonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: 2-Acetylbenzonitrile as a Versatile Precursor in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks for active pharmaceutical ingredients (APIs), and their synthesis demands precision, scalability, and economic viability. This compound, a bifunctional aromatic compound, has emerged as a strategic precursor for a variety of heterocyclic scaffolds that are central to the structure of numerous therapeutic agents. Its unique arrangement of a ketone and a nitrile group on a benzene ring allows for a diverse range of chemical transformations, leading to the formation of key pharmaceutical intermediates such as isoindolinones and quinazolinones. These scaffolds are prevalent in drugs targeting a wide array of diseases, including cancer, central nervous system disorders, and inflammatory conditions.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of valuable pharmaceutical intermediates. We will delve into detailed experimental protocols, elucidate the mechanistic rationale behind these synthetic strategies, and present quantitative data to guide researchers in their laboratory endeavors. The following sections are designed to be a practical resource for scientists and professionals in drug development, offering both theoretical insights and actionable laboratory procedures.

I. Synthesis of 3,3-Disubstituted Isoindolinones: A Gateway to Bioactive Molecules

The isoindolinone core is a privileged scaffold in medicinal chemistry, found in a range of biologically active compounds. The synthesis of 3,3-disubstituted isoindolinones from this compound is a particularly elegant transformation that proceeds via a tandem reaction sequence, offering high yields and operational simplicity.[1]

Mechanistic Rationale: The Tandem Addition and Dimroth Rearrangement

The reaction of this compound with nucleophiles to form 3,3-disubstituted isoindolinones is a compelling example of reaction engineering on a molecular level. The process is initiated by the nucleophilic attack on the carbonyl carbon of the acetyl group. The resulting tetrahedral intermediate then undergoes an intramolecular cyclization, with the alkoxide attacking the nitrile carbon. This is followed by a Dimroth rearrangement, a type of heterocyclic rearrangement where endocyclic and exocyclic heteroatoms exchange places, ultimately leading to the stable isoindolinone ring system.[2][3]

The choice of a mild base, such as potassium carbonate, is crucial for the success of this reaction.[4][5] It is basic enough to facilitate the initial nucleophilic addition and the subsequent rearrangement steps without promoting unwanted side reactions, such as enolization of the ketone. The use of an environmentally benign and inexpensive base like potassium carbonate also enhances the industrial applicability of this methodology.[6]

Experimental Protocol 1: Synthesis of 3-Methyl-3-hydroxyisoindolin-1-one

This protocol details the synthesis of 3-methyl-3-hydroxyisoindolin-1-one, a key intermediate that can be further functionalized, through the base-catalyzed hydration of this compound.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in a suitable solvent, add a catalytic amount of potassium hydroxide.

-

Add water (1.2 equiv.) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-methyl-3-hydroxyisoindolin-1-one.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Nucleophile | Water | [1] |

| Base | Potassium Hydroxide (catalytic) | [1] |

| Solvent | Not specified, likely a polar aprotic solvent | [1] |

| Reaction Time | Not specified, monitor by TLC | [1] |

| Yield | High | [1] |

Workflow Diagram:

Caption: Workflow for the synthesis of 3-methyl-3-hydroxyisoindolin-1-one.

Experimental Protocol 2: Synthesis of 3,3-Dialkylated Isoindolin-1-ones

This protocol describes a general procedure for the synthesis of 3,3-dialkylated isoindolin-1-ones from this compound and a suitable pronucleophile, such as a substituted ((chloromethyl)sulfonyl)benzene, using potassium carbonate as the base.[4]

Materials:

-

This compound

-

Substituted ((chloromethyl)sulfonyl)benzene

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted ((chloromethyl)sulfonyl)benzene (1.2 equiv.) and potassium carbonate (1.0 equiv.) in anhydrous acetonitrile, add this compound (1.0 equiv.).

-

Stir the reaction mixture at 50 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Filter the solid potassium salts and wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 3,3-dialkylated isoindolin-1-one.[4]

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | This compound | [4] |

| Pronucleophile | Substituted ((chloromethyl)sulfonyl)benzene | [4] |

| Base | Potassium Carbonate | [4] |

| Solvent | Anhydrous Acetonitrile | [4] |

| Temperature | 50 °C | [4] |

| Reaction Time | 24 hours | [4] |

| Yield | 60-92% | [4] |

Reaction Pathway Diagram:

Caption: Synthesis of 3,3-dialkylated isoindolin-1-ones.

II. Synthesis of Quinazolinone Derivatives: Scaffolds for Kinase Inhibitors

The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7] this compound can serve as a precursor to 2-methyl-4(3H)-quinazolinone, a key intermediate for the synthesis of more complex quinazolinone-based kinase inhibitors.

Mechanistic Rationale: From Nitrile to Fused Heterocycle

The synthesis of quinazolinones from this compound typically involves a multi-step sequence. A plausible route involves the initial conversion of the nitrile group into an amino or amido functionality, followed by cyclization with a suitable C1 or N-C source. For instance, reaction with a source of ammonia or an amine, followed by an intramolecular condensation with the acetyl group, would lead to the dihydropyrimidine ring, which can then be oxidized to the quinazolinone. The precise reaction conditions and reagents will dictate the efficiency and selectivity of this transformation.

Experimental Protocol 3: Synthesis of 2-Methyl-4(3H)-quinazolinone (Conceptual Pathway)

While a direct, one-pot synthesis of 2-methyl-4(3H)-quinazolinone from this compound is not prominently detailed in the provided literature, a conceptual multi-step pathway can be proposed based on established quinazolinone syntheses. This protocol is illustrative and would require experimental optimization.

Conceptual Steps:

-

Ammoxidation/Hydrolysis of the Nitrile: The nitrile group of this compound could be converted to an amide (2-acetylbenzamide) via controlled hydrolysis.

-

Cyclization: The resulting 2-acetylbenzamide could then be cyclized with a source of ammonia or a related reagent, such as formamide, under heating to form the quinazolinone ring.[8]

Proposed Workflow Diagram:

Caption: Conceptual pathway for 2-methyl-4(3H)-quinazolinone synthesis.

III. Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or polyvinyl alcohol), safety goggles, and a lab coat.[10]

-

Engineering Controls: All manipulations of this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of key pharmaceutical intermediates, particularly isoindolinones and quinazolinones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this compound in their drug discovery and development programs. The straightforward and high-yielding nature of these transformations, often employing mild and environmentally friendly conditions, underscores the potential of this compound as a strategic building block in the synthesis of next-generation therapeutics.

References

-

Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes[7]. - ResearchGate. Available from: [Link]

-

Synthesis of 2-acetylbenzonitriles and reactivity in tandem reactions with carbon- and hetero-nucleophiles: easy access to 3,3-disubstituted isoindolinones. | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin - ijarsct. Available from: [Link]

-

Simple method for synthesis of isolated heterocyclic compounds incorporating 2-(2-bromoacetyl)isoindoline-1,3-dione and - Indian Journal of Chemistry. Available from: [Link]

-

Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - NIH. Available from: [Link]

-

This compound | C9H7NO | CID 2763539 - PubChem - NIH. Available from: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

-

Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds | Request PDF - ResearchGate. Available from: [Link]

-

Design and synthesis of CK2 inhibitors - PubMed. Available from: [Link]

-

Synthesis of quinazolinones - Organic Chemistry Portal. Available from: [Link]

- US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents.

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available from: [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile Date. Available from: [Link]

-

Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed. Available from: [Link]

-

The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. Available from: [Link]

-

Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3‐Methyleneisoindolin - IRIS. Available from: [Link]

-

Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity - SciSpace. Available from: [Link]

-

Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - MDPI. Available from: [Link]

-

Benzonitrile - HAZARD SUMMARY. Available from: [Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed. Available from: [Link]

-

Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H) - Journal of Cardiovascular Disease Research. Available from: [Link]

-

(PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents - ResearchGate. Available from: [Link]

-

Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. Available from: [Link]

-

The Dimroth Rearrangement: A Comprehensive Analysis - star chemistry. Available from: [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PubMed Central. Available from: [Link]

-

2-Isocyanatobenzonitrile and 2-Isothiocyanatobenzonitrile - Versatile Building Blocks in Organic Synthesis | Bentham Science. Available from: [Link]

-

Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. Available from: [Link]

-

Safety Data Sheet: Acetonitrile - Carl ROTH. Available from: [Link]

-

The dimroth rearrangement. Part XIV. The preparation and rearrangement of 1,6-dihydro-6-imino-1-methylpyrimidine - Journal of the Chemical Society C - RSC Publishing. Available from: [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central. Available from: [Link]

-

Synthesis of isoindolinones - Organic Chemistry Portal. Available from: [Link]

-

Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Available from: [Link]

-

Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC - NIH. Available from: [Link]

-

(PDF) Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. iris.unisa.it [iris.unisa.it]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. This compound | C9H7NO | CID 2763539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. lsuhsc.edu [lsuhsc.edu]

experimental procedure for the reduction of the acetyl group in 2-acetylbenzonitrile

Strategies for Racemic and Asymmetric Synthesis of 1-(2-Cyanophenyl)ethanol

Executive Summary

The reduction of 2-acetylbenzonitrile (1) to 1-(2-cyanophenyl)ethanol (2) is a pivotal transformation in the synthesis of isoindolinones, phthalides, and various CNS-active pharmaceutical intermediates. This transformation presents a specific chemoselectivity challenge: the ortho-positioning of the nitrile and acetyl groups creates a high risk of downstream cyclization to 3-methylphthalide (3) if the nitrile is hydrolyzed.

This guide provides two validated protocols:

-

Protocol A: Cost-effective racemic reduction using Sodium Borohydride (

). -

Protocol B: High-value asymmetric transfer hydrogenation (ATH) using a Ruthenium catalyst for enantioselective synthesis.

Strategic Analysis & Reaction Pathways

The "Ortho-Effect" Trap

Unlike para- or meta- isomers, this compound possesses a latent cyclization pathway. While the nitrile group is generally resistant to borohydride reduction, it is susceptible to hydrolysis. If the reaction environment becomes too acidic or basic during workup, the nitrile hydrolyzes to an amide or acid, which immediately cyclizes with the newly formed alcohol to form a lactone (phthalide).

Key Directive: Maintain strict pH control during the quench and workup phases to prevent the formation of Impurity 3 .

Reaction Pathway Diagram

The following diagram illustrates the chemoselectivity required and the potential side-reactions.

Protocol A: Racemic Reduction (NaBH4)

Application: General synthesis, standard generation, non-clinical intermediates. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Reagents & Equipment

-

Substrate: this compound (1.0 eq)

-

Reductant: Sodium Borohydride (

) (0.6 - 1.0 eq)-

Note: Theoretically 0.25 eq is sufficient, but 0.6 eq ensures completion without risking nitrile reduction.

-

-

Solvent: Methanol (Anhydrous preferred).

-

Quench: Saturated Ammonium Chloride (

) solution.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve This compound (10.0 g, 69 mmol) in Methanol (100 mL).

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Why: Low temperature suppresses the reduction of the nitrile and minimizes exotherms that could lead to side reactions.

-

-

Addition: Add

(1.56 g, 41 mmol, 0.6 eq) portion-wise over 15 minutes.-

Caution: Hydrogen gas evolution will occur.[1] Ensure adequate venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 45–60 minutes.

-

Monitor: Check by TLC (30% EtOAc/Hexane) or HPLC. The ketone spot (

) should disappear, replaced by the alcohol (

-

-

Quench (Critical Step): Cool back to 0 °C. Slowly add sat. aq.

(50 mL).-

Control: Do NOT use strong acids like HCl for quenching. The pH should remain near neutral (pH 7–8).

-

-

Workup: Concentrate methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Ethyl Acetate (

mL). -

Drying: Wash combined organics with brine, dry over

, filter, and concentrate. -

Result: Colorless to pale yellow oil/solid. Yield typically >90%.[1][2][3]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Application: Chiral intermediates for drug candidates. Catalyst System: Noyori-Ikariya type Ru(II) complex.

Reagents & Equipment

-

Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (1 mol%).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or DMF (degassed).

-

Atmosphere: Nitrogen or Argon.

Workflow Diagram

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk flask and purge with Nitrogen.

-

Charging: Add This compound (1.45 g, 10 mmol) and the Ru-catalyst (63 mg, 0.1 mmol, 1 mol%).

-

Solvent: Add degassed DCM (10 mL).

-

Initiation: Add the Formic Acid/TEA mixture (2.5 mL) via syringe.

-

Note: The reaction is driven by the release of

. Ensure the system is open to a bubbler to release pressure.

-

-

Reaction: Stir at room temperature for 16–24 hours.

-

Workup: Dilute with water (20 mL). Separate the organic layer.[2][3] Wash the organic layer with saturated

(to remove excess formic acid) and then brine. -

Purification: Flash column chromatography (Silica, 10-20% EtOAc/Hexane).

-

Result: Enantiomeric Excess (ee) typically >95%.[2]

Data Summary & Troubleshooting

Physicochemical Data

| Parameter | This compound (Substrate) | 1-(2-Cyanophenyl)ethanol (Product) | 3-Methylphthalide (Impurity) |

| MW ( g/mol ) | 145.16 | 147.18 | 148.16 |

| Appearance | Crystalline Solid | Viscous Oil / Low melting solid | Solid |

| IR Signature | ~1685 cm⁻¹ (C=O), ~2225 cm⁻¹ (CN) | ~3400 cm⁻¹ (OH), ~2225 cm⁻¹ (CN) | ~1760 cm⁻¹ (Lactone C=O) |

| 1H NMR (CDCl3) |

Troubleshooting Guide

-

Problem: Low Yield / Presence of Phthalide.

-

Cause: Workup was too acidic or the reaction was heated excessively in the presence of water.

-

Fix: Use

for quenching. Do not use HCl. Perform solvent removal at

-

-

Problem: Incomplete Conversion (ATH).

-

Cause: Catalyst poisoning by Oxygen.

-

Fix: Ensure rigorous degassing of solvents. Increase catalyst loading to 2 mol% if necessary.

-

-

Problem: Over-reduction (Amine formation).

-

Cause: Temperature too high during NaBH4 addition or presence of transition metal contaminants.

-

Fix: Keep T < 5 °C during addition. Ensure high purity of NaBH4.

-

Safety & Handling

-

This compound: Harmful if swallowed or inhaled.[2] Causes skin/eye irritation.[2]

-

Nitrile Hazard: While the nitrile is bonded, metabolic processing or strong hydrolysis can release cyanide species. Treat all waste streams as potentially cyanide-contaminated (pH > 10 for disposal).

-

Sodium Borohydride: Water-reactive.[1] Releases flammable Hydrogen gas.

References

-

Reduction of Carbonyl Compounds: Setamdideh, D., et al. "NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF."[1] Oriental Journal of Chemistry, 2014.[1]

-

Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.

-

Substrate Data: PubChem Compound Summary for CID 2763539, this compound.

- Ortho-Effect & Phthalides: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999. (Standard Reference Text).

Sources

The Versatility of 2-Acetylbenzonitrile in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

Introduction: Unlocking Heterocyclic Diversity from a Simple Precursor

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and versatile building blocks is paramount. 2-Acetylbenzonitrile, a readily available aromatic ketone, has emerged as a powerful and adaptable precursor for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds. Its unique bifunctional nature, possessing both a reactive ketone and a nitrile group in an ortho arrangement, allows for a range of elegant and high-yield cyclization strategies. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed, field-proven protocols and an elucidation of the underlying chemical principles. The methodologies presented herein are designed to be robust and reproducible, offering a reliable toolkit for the synthesis of isoindolinones and quinazolines, core structures in many biologically active compounds.

I. Synthesis of 3,3-Disubstituted Isoindolinones via Tandem Reaction